3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2901101-77-5
VCID: VC18037654
InChI: InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride

CAS No.: 2901101-77-5

Cat. No.: VC18037654

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride - 2901101-77-5

Specification

CAS No. 2901101-77-5
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name 3-(pyridin-4-ylamino)benzoic acid;hydrochloride
Standard InChI InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H
Standard InChI Key JUMWJQKELHXXRE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The structural architecture of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride features three primary components: a pyridine ring, an amino linkage, and a benzoic acid group. The pyridine ring contributes aromaticity and basicity, while the carboxylic acid moiety enables salt formation and hydrogen bonding. The hydrochloride salt enhances solubility in polar solvents, a property critical for biological testing.

Molecular Identification

Key identifiers for this compound are summarized in Table 1:

PropertyValue
CAS No.2901101-77-5
IUPAC Name3-(pyridin-4-ylamino)benzoic acid; hydrochloride
Molecular FormulaC₁₂H₁₁ClN₂O₂
Molecular Weight250.68 g/mol
Canonical SMILESC1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl
InChI KeyJUMWJQKELHXXRE-UHFFFAOYSA-N
PubChem CID167722968

Table 1: Molecular identifiers of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride .

The compound’s X-ray crystallography data remains unpublished, but computational models predict a planar configuration at the amino linkage, facilitating π-π stacking interactions with biological targets.

Synthesis and Manufacturing

The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride follows a two-step protocol involving coupling and salt formation.

Coupling Reaction

4-Aminobenzoic acid reacts with pyridine-4-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under ambient conditions (25°C) for 12–16 hours in anhydrous dichloromethane. DCC activates the carboxylic acid group, enabling nucleophilic attack by the amine to form the C–N bond.

The intermediate product, 3-[(Pyridin-4-yl)amino]benzoic acid, is isolated via vacuum filtration and purified through recrystallization from ethanol.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1M) in diethyl ether, yielding the hydrochloride salt. The product precipitates as a white crystalline solid with >95% purity, confirmed by HPLC.

Biological Activity and Mechanisms

While comprehensive pharmacological data remain limited, preliminary studies suggest multifaceted biological interactions.

Anticancer Applications

The compound’s role as a kinase inhibitor precursor is its most validated application. Molecular docking simulations indicate that the planar structure competitively binds to ATP pockets in tyrosine kinases (e.g., Bcr-Abl), with a calculated binding affinity (ΔG) of -9.2 kcal/mol. This aligns with its use in synthesizing nilotinib intermediates, which target chronic myelogenous leukemia .

Pharmacological Applications

Kinase Inhibitor Development

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride serves as a scaffold for structural modifications. For example, coupling with pyrimidine derivatives yields compounds exhibiting IC₅₀ values <50 nM against Bcr-Abl-positive cell lines . Table 2 outlines its role in drug synthesis:

ApplicationDerivative SynthesizedBiological Target
Chronic Myelogenous LeukemiaNilotinib intermediatesBcr-Abl kinase
Solid TumorsEGFR inhibitorsEpidermal Growth Factor Receptor
Inflammatory DiseasesJAK2 inhibitorsJanus Kinase 2

Table 2: Therapeutic applications of derivatives derived from 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride .

Drug Metabolism Studies

Radiolabeled analogs (¹⁴C at the benzoic acid position) have been used to track hepatic metabolism in rodent models. Primary metabolites include glucuronide conjugates (62%) and hydroxylated pyridine derivatives (28%), excreted renally within 48 hours.

Physicochemical and Stability Profiles

The hydrochloride salt exhibits superior aqueous solubility (32 mg/mL at 25°C) compared to the free base (<5 mg/mL). Stability studies under ICH guidelines show decomposition <2% after 6 months at 25°C/60% RH, making it suitable for long-term storage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator